Glucagon-37, also known as oxyntomodulin or bioactive enteroglucagon, is a peptide hormone produced in the intestinal L-cells and plays a significant role in glucose metabolism and appetite regulation. This compound is particularly important in the context of diabetes management and obesity treatment due to its insulinotropic effects and ability to suppress appetite. Glucagon-37 is derived from the proglucagon precursor and is classified as a member of the glucagon family of peptides, which includes glucagon and glucagon-like peptides.
Glucagon-37 is primarily synthesized in the intestines from proglucagon through post-translational modifications. It is classified under the following categories:
The synthesis of glucagon-37 can be achieved through various methods, including recombinant DNA technology and solid-phase peptide synthesis. A notable method involves creating a fusion protein that includes a leader sequence for enhanced expression in bacterial systems, followed by enzymatic cleavage to release the active glucagon-37 peptide.
Glucagon-37 consists of 37 amino acids with a specific sequence that includes critical residues for its biological activity. The molecular formula is C_153H_201N_43O_39S, with a molecular weight of approximately 3485 Da. The structure features an alpha-helical conformation that is essential for receptor binding and activation.
Glucagon-37 undergoes several biochemical reactions upon secretion:
The mechanism of action of glucagon-37 involves several steps:
The stability and activity can be affected by various factors including pH, temperature, and the presence of proteolytic enzymes.
Glucagon-37 has several applications in scientific research and medicine:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4